molecular formula C9H10N2O2S B2517682 (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea CAS No. 420130-76-3

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea

Cat. No.: B2517682
CAS No.: 420130-76-3
M. Wt: 210.25
InChI Key: ZLHUIODCBXKMHO-UHFFFAOYSA-N
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Description

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea is an organic compound that features a benzodioxin ring fused with a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with thiocyanate under controlled conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiourea derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the substrate for the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-thiourea is unique due to its specific combination of the benzodioxin ring and thiourea group, which imparts distinct chemical and biological properties. Its potential as an enzyme inhibitor and antibacterial agent sets it apart from similar compounds .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c10-9(14)11-6-1-2-7-8(5-6)13-4-3-12-7/h1-2,5H,3-4H2,(H3,10,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHUIODCBXKMHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420130-76-3
Record name (2,3-dihydro-1,4-benzodioxin-6-yl)thiourea
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